molecular formula C19H21BrN2O3 B1410860 (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole CAS No. 1059630-13-5

(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole

Cat. No. B1410860
CAS RN: 1059630-13-5
M. Wt: 405.3 g/mol
InChI Key: KJDBEPXSDXUHIS-PCUCGQLRSA-N
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Description

(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C19H21BrN2O3 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Indole-Containing Tetracyclic Ring Systems

A study by Hamel, Girard, and Tsou (1999) explored the cyclization of indolylthio benzoic, phenylacetic, and nicotinic acids or esters, leading to several tetracyclic indole-containing ketones. This research represents a significant advancement in the synthesis of novel ring systems like the [1]benzothiepino[2,3-b] and [3,2-b]indole, among others. This work is foundational in understanding the complex chemical reactions involving these compounds (Hamel, Girard, & Tsou, 1999).

Synthesis and Antitumor Activity

The synthesis and antitumor activity of various compounds related to (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole have been studied by Nguyen, Lhoste, Lavelle, Bissery, and Bisagni (1990). Their work on the Fischer indolization of hydrazones and subsequent transformations led to the discovery of potential antineoplastic agents (Nguyen et al., 1990).

Antidiabetic Agents

Choudhary, Kohli, Kumar, and Joshi (2011) synthesized derivatives of Tryptoline-3-Carboxylic Acid, a compound structurally related to (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole. They demonstrated potent antidiabetic activity of these compounds in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).

DNA Modification by Mutagens

Research by Hashimoto, Shudo, and Okamoto (1980) on the activation of mutagen 3-amino-1-methyl-5H-pyrido[4,3-b]indole revealed its metabolic transformation and binding to DNA. This study is crucial for understanding the biochemical mechanisms of mutagenesis and carcinogenesis related to these compounds (Hashimoto, Shudo, & Okamoto, 1980).

properties

IUPAC Name

(4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.C8H8O3/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,8,10,13-14H,4-6H2;1-5,7,9H,(H,10,11)/t8-,10-;7-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDBEPXSDXUHIS-PCUCGQLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole

CAS RN

1059630-13-5
Record name Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059630-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Reactant of Route 2
(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Reactant of Route 3
(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Reactant of Route 4
Reactant of Route 4
(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Reactant of Route 5
Reactant of Route 5
(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Reactant of Route 6
(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole

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